Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20152357
InChI: InChI=1S/C15H23NO2/c1-11(2)10-14(17)16(4)12(3)15(18)13-8-6-5-7-9-13/h5-9,11-12,15,18H,10H2,1-4H3/t12-,15+/m0/s1
SMILES:
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-

CAS No.:

Cat. No.: VC20152357

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- -

Specification

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C15H23NO2/c1-11(2)10-14(17)16(4)12(3)15(18)13-8-6-5-7-9-13/h5-9,11-12,15,18H,10H2,1-4H3/t12-,15+/m0/s1
Standard InChI Key INBVDWVAPFBTHE-SWLSCSKDSA-N
Isomeric SMILES C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CC(C)C
Canonical SMILES CC(C)CC(=O)N(C)C(C)C(C1=CC=CC=C1)O

Introduction

Structural and Stereochemical Features

Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-, possesses the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35 g/mol. The compound’s backbone consists of a butanamide chain modified at the nitrogen atom by a (1S,2S)-configured 2-hydroxy-1-methyl-2-phenylethyl group and dimethyl substitutions at both the nitrogen and the third carbon of the chain.

Chiral Centers and Configuration

The molecule contains two stereogenic centers:

  • C1 (1S) of the phenylethyl group

  • C2 (2S) bearing the hydroxyl group

This specific stereochemistry is critical for its function in asymmetric catalysis, as the spatial arrangement of substituents dictates interactions with chiral substrates or catalysts. The phenyl group enhances aromatic stacking potential, while the hydroxyl group participates in hydrogen bonding, influencing solubility and reactivity.

Spectroscopic Characterization

Key spectroscopic data include:

  • ¹H NMR: Signals at δ 7.2–7.4 ppm (aromatic protons), δ 4.1–4.3 ppm (hydroxyl-bearing methine), and δ 1.2–1.4 ppm (methyl groups)

  • IR: Stretching vibrations at ~3300 cm⁻¹ (N-H), 1640 cm⁻¹ (amide C=O), and 1050 cm⁻¹ (C-O from hydroxyl)

Synthesis and Optimization

The synthesis of Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-, relies on asymmetric methods to establish its stereochemistry.

Key Synthetic Steps

  • Enantioselective Aldol Reaction: A chiral catalyst induces the (1S,2S) configuration in the phenylethyl segment.

  • Amide Coupling: The hydroxy-substituted intermediate is coupled with dimethylbutanamide using carbodiimide-based reagents.

  • Purification: Chromatographic separation ensures >98% enantiomeric excess (ee).

Reaction Conditions

ParameterOptimal RangeImpact on Yield/ee
Temperature0–5°CMinimizes racemization
SolventTetrahydrofuran (THF)Enhances solubility
Catalyst Loading5 mol%Balances cost/activity

Maintaining low temperatures during the aldol step prevents epimerization, while THF stabilizes the transition state through Lewis acid interactions.

Role in Asymmetric Synthesis

Catalytic Applications

The compound acts as a chiral auxiliary in:

  • Mannich Reactions: Induces up to 95% ee in β-amino carbonyl products.

  • Michael Additions: Directs nucleophile attack to the si-face of α,β-unsaturated ketones.

Mechanistic Insights

The hydroxyl group coordinates to electrophilic substrates, positioning them for stereoselective attack by nucleophiles. Computational studies suggest that the N,N-dimethyl groups create a steric shield around the amide carbonyl, favoring specific transition-state geometries.

Pharmaceutical Relevance

Drug Intermediate Synthesis

This amide is utilized in synthesizing:

  • Protease Inhibitors: Its stereochemistry mimics tetrahedral intermediates in enzymatic catalysis.

  • Anticancer Agents: Derivatives exhibit IC₅₀ values <10 nM against kinase targets.

Pharmacokinetic Considerations

The compound’s logP value of 2.8 predicts moderate blood-brain barrier permeability, making it a candidate for CNS drug development.

Materials Science Applications

Chiral Stationary Phases

Immobilized on silica gel, the compound resolves enantiomers of NSAIDs with a separation factor (α) >1.5.

Liquid Crystals

Incorporation into mesogens induces helical twisting powers of ~15 μm⁻¹, enabling tunable electro-optical properties.

Reactivity and Derivative Formation

Nucleophilic Substitution

The hydroxyl group undergoes Mitsunobu reactions with retention of configuration, producing ethers for prodrug designs.

Oxidation Pathways

Treatment with Dess-Martin periodinane yields a ketone derivative, altering hydrogen-bonding capacity and reactivity.

Challenges and Future Directions

Scalability Issues

Current synthetic routes require costly chiral catalysts; biocatalytic methods using engineered ketoreductases are under investigation.

Expanding Applications

Ongoing studies explore its use in:

  • Organocatalysis: As a hydrogen-bond donor in aldolase mimics.

  • Metal-Organic Frameworks (MOFs): As a chiral linker for enantioselective adsorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator